ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
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Overview
Description
Ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is an organic compound primarily known for its applications in various fields of scientific research. This complex structure comprises numerous functional groups, including hydrazinyl, oxoethoxy, hydroxyphenyl, pyrazolyl, and benzoate. Its multifunctional nature makes it a significant candidate for chemical synthesis, biomedical research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps. One common approach begins with the preparation of the core benzoate and pyrazole derivatives, followed by the functionalization of these cores with the appropriate side chains through condensation, esterification, and cyclization reactions. Reaction conditions generally include the use of organic solvents like dichloromethane or ethanol, catalysts such as acid or base catalysts, and specific temperature and pressure settings to optimize yields.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesizers can be employed for large-scale production. Industrial setups often prioritize sustainable practices, such as minimizing waste and employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The hydroxyphenyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The hydrazinyl group can be reduced to yield amine derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the benzene and pyrazole rings.
Common Reagents and Conditions Used in These Reactions:
Oxidation Reagents: Potassium permanganate, chromic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed from These Reactions:
Oxidation of the hydroxyphenyl group leads to quinone derivatives.
Reduction of the hydrazinyl group results in amine derivatives.
Substitution reactions yield a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is utilized across multiple domains:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Explored for its potential as an enzyme inhibitor or activator due to its multiple functional groups.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound varies depending on its application. In medicinal research, it may exert effects by binding to specific enzymes or receptors, altering their activity. The hydrazinyl and oxoethoxy groups can form hydrogen bonds with target biomolecules, while the pyrazole and benzoate moieties enhance binding specificity and affinity. Molecular pathways influenced by the compound include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is unique in its structural complexity and multifunctionality. Similar compounds might include:
Ethyl 4-((3-(2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate: Lacks the hydrazinyl and oxoethoxy groups, altering its reactivity and biological activity.
Ethyl 4-((3-(4-(2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate: Missing the hydrazinyl group, affecting its potential as a pharmacological agent.
The unique combination of functional groups in this compound enables a broad spectrum of reactions and applications, distinguishing it from its simpler analogs.
Properties
IUPAC Name |
ethyl 4-[[3-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-3-29-21(28)13-4-6-14(7-5-13)31-20-12(2)24-25-19(20)16-9-8-15(10-17(16)26)30-11-18(27)23-22/h4-10,26H,3,11,22H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDGOBLWBHMMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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